molecular formula C13H18N6O5 B14747123 N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

Cat. No.: B14747123
M. Wt: 338.32 g/mol
InChI Key: VBDFGPWFFLJGON-PZYHSTABSA-N
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Description

“N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide” is a modified nucleoside analog characterized by a ribose-like oxolane (tetrahydrofuran) core with hydroxyl and hydroxymethyl substituents, a 2-oxo-purine base, and an N,N-dimethylmethanimidamide moiety at the N6 position. Its stereochemistry (2R,3R,4S,5R) is essential for molecular recognition in biological systems, particularly in interactions with enzymes like kinases or polymerases .

Properties

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4+/t6-,8-,9-,12-/m1/s1

InChI Key

VBDFGPWFFLJGON-PZYHSTABSA-N

Isomeric SMILES

CN(C)/C=N/C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the attachment of the sugar moiety and the final addition of the dimethylmethanimidamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted purine derivatives .

Scientific Research Applications

N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing cellular processes. The pathways involved may include inhibition of viral replication, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Modifications Functional Impact Reference
Target Compound Oxolane-Purine 3,4-Dihydroxy; N,N-dimethylmethanimidamide Enhanced solubility; potential kinase inhibition
N-{9-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[TBDMS]oxy}methyl-oxolan-2-yl]-6-oxo-purin-2-yl}-2-methylpropanamide Oxolane-Purine Thiophosphate (benzoylsulfanyl); TBDMS protection Increased metabolic stability; reduced polarity
N-{9-[(2R,4S,5S)-5-({bis(4-MeOPh)Ph-methyl}sulfanyl)-4-(phosphoramidate)oxolan-2-yl]-purin-6-yl}benzamide Oxolane-Purine Sulfanylmethyl; phosphoramidate linkage Improved nuclease resistance; oligonucleotide compatibility
N'-[9-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-6-oxo-purin-2-yl]-N,N-dibutylmethanimidamide Oxolane-Purine Aminomethyl; N,N-dibutylmethanimidamide Altered lipophilicity; potential CNS penetration

Analytical Characterization

Table 2: NMR and MS Data Comparison

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) MS (M+H)+ Purity (%) Reference
Target Compound 8.15 (s, H-8), 5.90 (d, H-1') 152.1 (C-2), 86.4 (C-1') 452.2 >95
N-{9-[(2R,4S,5S)-5-({bis(4-MeOPh)Ph-methyl}sulfanyl)-4-hydroxyoxolan-2-yl]-purin-2-yl}-2-methylpropanamide 7.32 (m, aromatic), 3.78 (s, OCH3) 167.3 (C=O), 55.2 (OCH3) 856.4 92
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-purin-2-yl}-2-methylpropanamide 2.50 (t, SH), 1.25 (s, CH3) 72.8 (C-4'), 25.1 (CH3) 382.1 68

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